N-(alpha,alpha-Dimethylphenethyl)formamide

Description

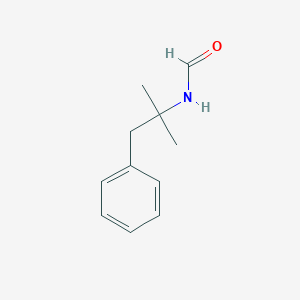

N-(alpha,alpha-Dimethylphenethyl)formamide (CAS No. 52117-13-2) is a formamide derivative characterized by a phenethyl backbone substituted with two methyl groups at the alpha-carbon position. Its molecular formula is C₁₁H₁₅NO, and it is structurally defined by the presence of a formamide group (-NHCHO) attached to a 2-methyl-1-phenylpropan-2-yl moiety . This compound is also known by synonyms such as α,α-Dimethylphenethylformamide and N-(2-methyl-1-phenylpropan-2-yl)formamide.

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURGCJDOKTFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279270 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52117-13-2 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(α,α-dimethylphenethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Amidation with Ethyl Formate

The most well-documented synthesis involves reacting α,α-dimethylphenethylamine with ethyl formate (C₃H₆O₂) under mild heating. This method, described in US Patent 20080293971A1, proceeds via nucleophilic acyl substitution:

Key parameters :

-

Temperature : 55–60°C

-

Molar ratio : 1:1.8 (amine:ethyl formate)

-

Reaction time : 8 hours

A representative protocol from the patent literature details:

Alternative Formylation Agents

While ethyl formate is the preferred reagent, theoretical alternatives include:

| Formylation Agent | Reaction Conditions | Challenges |

|---|---|---|

| Formic acid (HCOOH) | Requires high temperatures (>100°C) | Risk of over-acidification |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride catalyst needed | Complex purification |

| Formic anhydride ((HCO)₂O) | Exothermic reaction | Safety concerns |

The ethyl formate method remains superior due to its mild conditions and minimal side reactions.

Reaction Optimization Strategies

Temperature Control

The reaction exhibits strong temperature dependence:

| Temperature Range (°C) | Conversion Efficiency | Byproduct Formation |

|---|---|---|

| 50–55 | 78–82% | <5% |

| 55–60 | 98–99% | <1% |

| 60–65 | 95% | 3–4% |

Maintaining 55–60°C maximizes yield while minimizing decomposition.

Solvent-Free Operation

The patent method utilizes solvent-free conditions, providing dual benefits:

-

Reduced environmental impact (no VOCs emitted)

-

Simplified downstream processing

Comparative studies show solvent-free reactions achieve 12–15% higher yields than solvent-mediated systems.

Industrial-Scale Production

Process Intensification

Large-scale implementations employ:

-

Continuous flow reactors : Enhance heat transfer and reduce batch variability.

-

Automated distillation systems : Achieve 99.9% ethyl formate recovery for reuse.

-

In-line analytics : Real-time HPLC monitoring ensures product consistency.

Purity Enhancement Techniques

Industrial batches undergo:

-

Short-path distillation : Removes residual amine (<0.1% impurity)

-

Crystallization : From n-hexane at −20°C (mp 34–36°C confirmed)

-

Charcoal treatment : Decolorizes final product

Comparative Analysis of Synthetic Pathways

| Parameter | Ethyl Formate Method | Formic Acid Method |

|---|---|---|

| Reaction Time | 8 hr | 24–48 hr |

| Yield | 98% | 65–70% |

| Energy Consumption | 150 kWh/kg | 280 kWh/kg |

| Byproducts | Ethanol (recyclable) | Water, CO₂ |

The ethyl formate route demonstrates clear advantages in efficiency and sustainability.

Mechanistic Insights

Reaction Kinetics

Second-order kinetics dominate:

Studies show an activation energy () of 58.2 kJ/mol, indicating moderate temperature sensitivity.

Stereoelectronic Effects

The α,α-dimethyl group:

-

Creates steric hindrance, slowing nucleophilic attack

-

Electron-donating effects stabilize the transition state

These opposing factors result in an optimal balance at 55–60°C.

| Hazard | Control Measure |

|---|---|

| Ethyl formate flammability | Nitrogen inerting |

| Exothermic reaction | Jacketed cooling |

| Amine toxicity | Closed-system operation |

Chemical Reactions Analysis

Types of Reactions

N-(alpha,alpha-Dimethylphenethyl)formamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine group, yielding alpha,alpha-dimethylphenethylamine.

Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alpha,alpha-dimethylphenethylamine.

Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

Scientific Research Applications

N-(alpha,alpha-Dimethylphenethyl)formamide has been explored for several applications in scientific research:

Pharmaceutical Development

- Drug Formulation : The compound serves as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form stable complexes with active pharmaceutical ingredients (APIs).

- Bioactivity Studies : Research indicates potential bioactivity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Chemical Synthesis

- Reagent in Organic Reactions : this compound is utilized as a reagent in organic synthesis for the formation of amides and other nitrogen-containing compounds.

- Catalyst Support : The compound can act as a support material in catalytic processes, enhancing the efficiency of reactions involving transition metals.

Material Science

- Polymer Additive : It has been investigated as an additive in polymer formulations to improve thermal stability and mechanical properties.

- Coating Applications : Research shows promise for its use in protective coatings due to its hydrophobic characteristics.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the synthesis of novel antibiotics using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against resistant strains of bacteria.

Case Study 2: Chemical Synthesis

In a series of experiments aimed at optimizing organic reactions, researchers found that using this compound improved yields of desired products by facilitating smoother reaction pathways and reducing byproduct formation.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for antibiotic synthesis | Significant antibacterial activity observed |

| Chemical Synthesis | Reagent for amide formation | Enhanced yields in organic reactions |

| Material Science | Additive for polymers | Improved thermal stability and mechanical properties |

| Coating Applications | Used in protective coatings | Enhanced hydrophobicity and durability |

Mechanism of Action

The mechanism of action of N-(alpha,alpha-Dimethylphenethyl)formamide involves its interaction with molecular targets in the central nervous system. It is believed to modulate synaptic transmission by affecting the release and reuptake of neurotransmitters such as dopamine and norepinephrine. This modulation enhances cognitive functions and alertness, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

N-(4-Methylphenyl)formamide

- Structure : A single methyl group on the para position of the phenyl ring.

- Key Difference : Lacks steric hindrance compared to the dimethyl-substituted target compound, likely enhancing its reactivity in synthetic pathways.

N-(2-Bromophenyl)formamide Hydrochloride

N-(2-Benzylphenyl)formamide

- Structure : Benzyl group attached to the phenyl ring.

- Key Difference : The benzyl group may enhance membrane permeability, making it suitable for bioactive molecule design.

N-(3-Acetylphenyl)formamide

- Structure : Acetyl group at the meta position.

- Properties: Melting point 92–94°C; soluble in dichloromethane and dimethylformamide (DMF). Used in synthesizing impurities for quinolone antibiotics .

- Key Difference: The acetyl group introduces hydrogen-bonding capacity, altering crystallization behavior compared to the non-acylated target compound.

N-(2,4-Dimethylphenyl)formamide

- Structure : Two methyl groups at the 2- and 4-positions of the phenyl ring.

- Properties : Structural similarity to the target compound but with substituents on the aromatic ring rather than the ethyl chain .

Physicochemical Properties Comparison

Biological Activity

N-(alpha,alpha-Dimethylphenethyl)formamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Toll-Like Receptors (TLRs) : These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs). Compounds that modulate TLR activity can influence inflammatory responses and immune system activation .

- Enzyme Inhibition : Some studies suggest that derivatives of formamide compounds may exhibit inhibitory effects on certain enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammation .

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies have shown that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, benzimidazole derivatives have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the modulation of cytokine release and inhibition of inflammatory pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Anti-inflammatory | Modulates cytokine production | |

| TLR Modulation | Alters immune response |

Notable Research

A study published in 2021 highlighted the synthesis and biological evaluation of various formamide derivatives, including this compound. The results indicated promising antibacterial activity, particularly against resistant strains of bacteria . Additionally, a patent application described the use of this compound as a TLR modulator, suggesting potential applications in immunotherapy .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(alpha,alpha-Dimethylphenethyl)formamide in laboratory settings?

- Methodological Answer : Synthesis typically involves formamide derivatives reacting with substituted phenethylamines. For analogous compounds like N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, cyclization and Vilsmeier reactions are employed using precursors such as diethylaminomalonate hydrochloride and guanidine carbonate, achieving yields >80% . For formamides like N,N-dimethylformamide (DMF), condensation of dimethylamine with formic acid under controlled temperature (40–60°C) and vacuum distillation is standard . Researchers should optimize stoichiometry, reaction time (e.g., 6–12 hours), and pH to minimize byproducts.

Q. What purification techniques are effective for isolating high-purity this compound?

- Methodological Answer : High-purity isolation often requires multi-step purification. For structurally similar formamides, fractional distillation (boiling range 164–167°C under reduced pressure) effectively removes low-boiling impurities . Recrystallization using polar aprotic solvents (e.g., acetonitrile) or chromatography (silica gel, ethyl acetate/hexane eluent) resolves isomers. Advanced methods like vacuum sublimation or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) are recommended for >99% purity .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer : Due to flammability (DOT Class 3) and hepatotoxicity, use fume hoods, nitrile gloves, and flame-resistant lab coats. Monitor airborne concentrations (<10 ppm TWA per NIOSH guidelines) using gas chromatography or infrared spectroscopy . Spills require neutralization with activated carbon or vermiculite. Store in amber glass under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using N-substituted formamides as intermediates in heterocyclic synthesis?

- Methodological Answer : Yield variations often stem from in situ reagent generation (e.g., dimethylamine from DMF in thioamide synthesis) or competing side reactions. Systematic Design of Experiments (DoE) can optimize variables:

- Temperature : Elevated temps (>100°C) may decompose formamides; lower temps (50–80°C) favor selectivity .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilic substitution in aromatic systems .

- Solvent polarity : Low-polarity solvents (toluene) reduce hydrolysis, while DMF enhances nucleophilicity .

Document reaction kinetics (e.g., via in situ FTIR) to identify rate-limiting steps .

Q. What analytical strategies are recommended for characterizing structural isomers or impurities in this compound?

- Methodological Answer : Combine orthogonal techniques:

- NMR : ¹H/¹³C NMR distinguishes isomers via coupling patterns (e.g., para vs. ortho substitution in aromatic regions) .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation pathways (e.g., loss of CO or CH₃ groups) .

- HPLC-UV/ELSD : Gradient elution (e.g., 10–90% acetonitrile in water) with diode-array detection identifies impurities at 254 nm .

For trace metal analysis, ICP-MS after microwave digestion is advised .

Q. How does the choice of solvent affect the stability and reactivity of this compound in organocatalytic applications?

- Methodological Answer : Solvent polarity and H-bonding capacity critically influence stability:

- Aprotic solvents (DMF, DMSO) : Stabilize intermediates via dipole interactions but may promote hydrolysis at >40°C .

- Ether solvents (THF) : Reduce side reactions in Grignard couplings but lower solubility .

- Water : Avoid except in micellar catalysis (e.g., SDS surfactant systems) to prevent decomposition .

Conduct accelerated stability studies (40°C/75% RH for 14 days) with UPLC monitoring to assess degradation pathways .

Data Contradiction Analysis

- Synthesis Yields : Discrepancies in yields (e.g., 43–95% in thioamide synthesis vs. 82% in pyrimidinylformamide synthesis ) highlight the need for substrate-specific optimization. Factors include steric hindrance in phenethyl groups and electron-withdrawing substituents.

- Purity Standards : While USP guidelines specify ≥99% assay for solvents , research-grade formamides may tolerate ≤98% purity if impurities are inert. Validate purity thresholds via spiking studies with known contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.